molecular formula C16H14O4S2 B14303043 1,1'-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene CAS No. 122521-52-2

1,1'-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene

Cat. No.: B14303043
CAS No.: 122521-52-2
M. Wt: 334.4 g/mol
InChI Key: UQOZZLXJCJIYQL-UHFFFAOYSA-N
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Description

1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of a buta-1,3-diene backbone with two sulfonyl groups attached to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene can be synthesized through a multi-step process involving the reaction of buta-1,3-diene with sulfonyl chloride derivatives in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with nucleophilic sites, leading to inhibition or activation of specific biochemical pathways. The buta-1,3-diene backbone provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,3-Butadiene: A simpler diene with industrial significance.

    Diacetylene: Contains two triple bonds and is used in specialized chemical reactions.

    Diphenylbutadiyne: Similar structure but lacks sulfonyl groups.

Properties

CAS No.

122521-52-2

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(benzenesulfonyl)buta-1,3-dienylsulfonylbenzene

InChI

InChI=1S/C16H14O4S2/c1-14(22(19,20)16-10-6-3-7-11-16)12-13-21(17,18)15-8-4-2-5-9-15/h2-13H,1H2

InChI Key

UQOZZLXJCJIYQL-UHFFFAOYSA-N

Canonical SMILES

C=C(C=CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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